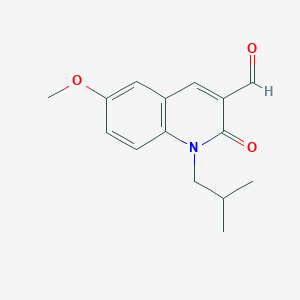
1-Naphthaldehyde
Übersicht
Beschreibung
1-Naphthaldehyde, also known as α-Naphthaldehyde or Naphthalene-1-carbaldehyde, is a naphthaldehyde with a formyl group at position 1 . It has a role as a mouse metabolite . It is used in the synthesis of single-crystalline homochiral porous metal-organic frameworks (MOFs) and is a starting material for the Canizzaro reaction to produce 1-Naphthoic acid and 1-Naphthalenemethanol .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be used to synthesize Schiff base derivatives of 2-hydroxy-1-naphthaldehyde (HN) with L-histidine and sulfamethazine . Another method involves the condensation of this compound with semicarbazide to form a Schiff base .Molecular Structure Analysis
The molecular formula of this compound is C11H8O . Its molecular weight is 156.18 g/mol . The InChI string is InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be deaminated to this compound by CYP2C9, 2B6, 2C8, 1A2, 3A4, and 2C19 . It is also involved in the ortho photocycloaddition of 1- and 2-naphthaldehyde .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.652 (lit.) . It has a boiling point of 160-161 °C/15 mmHg (lit.) and a melting point of 1-2 °C (lit.) . The density of this compound is 1.15 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde is used in developing sensors for detecting various cations and anions due to its excellent functionalized fluorescent backbone. This includes sensors for cations like Al3+, Zn2+, Fe3+, and anions like CN-, AcO, F. These sensors employ different fluorometric and mechanistic pathways (Das & Goswami, 2017).
Optical Storage Devices : 1-Nitro-2-naphthaldehyde is a critical component in generating new memory materials for two-photon three-dimensional optical storage devices (Dvornikov et al., 1998).
Metal Complexes and Nanoparticles : It's been utilized in the synthesis of Schiff base molecules, forming complexes with metal ions. These complexes are applied in catalytic processes, materials synthesis, photochemistry, and biological systems. They also find use in creating metal oxide nanoparticles like ZnO and CdO, which have applications in catalysis, gas sensors, solar cells, and other fields (Xaba et al., 2016).
Biological Assays : Some naphthalene-based sensors have been used in biological assays due to their sensing capabilities (Das & Goswami, 2017).
Excited-State Intramolecular Proton Transfer (ESIPT) : The mechanism of ESIPT in solvated 2-hydroxy-1-naphthaldehyde carbohydrazone systems is studied for potential applications in developing new-type sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).
Chemical Education : 1-Naphthaldehyde is used in demonstrating the Cannizzaro reaction in organic chemistry classes, serving as an educational tool in understanding fundamental chemical reactions (Esteb et al., 2004).
Amino Acid Analysis : It's been used as a derivatizing reagent for the fluorescence detection of amino acids such as histidine, methionine, and tryptophan (El-Brashy & Al-Ghannam, 1997).
Safety and Hazards
1-Naphthaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
1-Naphthaldehyde has potential applications in the synthesis of various compounds. For instance, it can be used to synthesize Schiff base derivatives of 2-hydroxy-1-naphthaldehyde (HN) with L-histidine and sulfamethazine . It can also be used in the synthesis of single-crystalline homochiral porous metal-organic frameworks (MOFs) and is a starting material for the Canizzaro reaction to produce 1-Naphthoic acid and 1-Naphthalenemethanol .
Wirkmechanismus
Target of Action
1-Naphthaldehyde, also known as α-Naphthaldehyde, is a chemical compound with the formula C10H7CHO It has been used as a precursor in the synthesis of various compounds, such as (s)-1-α-naphthyl-1-ethanol, n-(4-aryl)-n-(α-naphthyliden)amines, n-aryl-n-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an aldehyde. Aldehydes can react with a variety of nucleophiles, forming different products. For instance, this compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
For example, one of its metabolites, N-desmethylterbinafine aldehyde (DATBN), has been implicated as a possible cause for toxicity . It has been suggested that DATBN may be subject to nucleophilic attack by glutathione and nucleobases in DNA .
Pharmacokinetics
It is known that this compound is a metabolite of the drug terbinafine . Terbinafine is extensively metabolized in humans, with systemic clearance being dependent primarily on its biotransformation . Urinary excretion accounts for more than 70% of the oral dose that contains only a trace amount of the parent drug .
Result of Action
Its metabolites, such as datbn, could potentially cause cellular toxicity through glutathione depletion resulting in oxidative stress . Additionally, the oxidation of nucleobases in DNA could cause DNA damage .
Biochemische Analyse
Biochemical Properties
1-Naphthaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of this compound, converting it into 1-naphthoic acid . Additionally, this compound can form Schiff bases with amines, which are important intermediates in organic synthesis . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors and enzymes. For instance, it has been shown to interact with aldehyde oxidase, which plays a role in the oxidation of aldehydes to carboxylic acids . This interaction can impact cellular metabolism and gene expression, leading to changes in cellular function. Additionally, this compound has been detected in several foods, suggesting its potential role as a biomarker for dietary intake .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition reactions. The compound’s aldehyde group can react with nucleophiles such as amines and thiols, forming Schiff bases and thiohemiacetals, respectively . These reactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the formation of Schiff bases with amines can inhibit enzyme activity by blocking the active site . Additionally, this compound can undergo oxidation to form 1-naphthoic acid, which can further participate in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to study enzyme kinetics and metabolic pathways . These studies highlight the importance of controlling environmental conditions to maintain the compound’s stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular toxicity . Studies have demonstrated that the compound’s toxicity is dose-dependent, with higher doses causing more significant changes in cellular function and metabolism . These findings underscore the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its oxidation to 1-naphthoic acid by aldehyde dehydrogenase . This reaction is a key step in the compound’s metabolism, allowing it to be further processed and excreted from the body. Additionally, this compound can participate in the formation of Schiff bases with amines, which are important intermediates in various biochemical pathways . These interactions highlight the compound’s role in metabolic processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . Additionally, this compound can bind to proteins such as albumin, facilitating its transport through the bloodstream and distribution to various tissues . These interactions are crucial for the compound’s bioavailability and overall biological activity.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAINHDHICKHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058775 | |
| Record name | 1-Naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 1-Naphthaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19388 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
66-77-3, 30678-61-6 | |
| Record name | 1-Naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030678616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I0B5F8SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 1-Naphthaldehyde is C11H8O, and its molecular weight is 156.18 g/mol.
ANone: this compound can be characterized using various spectroscopic techniques, including:
* **NMR Spectroscopy:** Long-range proton-proton coupling constants between the aldehyde proton and the ring protons have been used to deduce the conformational preference of this compound and its derivatives. [] * **IR Spectroscopy:** The IR spectrum of this compound exhibits characteristic bands, including a strong C=O stretching band. [, , ]* **UV-Vis Spectroscopy:** UV-Vis spectroscopy has been employed to investigate the potential tautomerism of this compound derivatives and their interactions with metal ions. [, , , , , ]ANone: The presence of the aldehyde group directly attached to the naphthalene ring significantly influences the reactivity of this compound:
* **Electrophilic Aromatic Substitution:** The electron-withdrawing nature of the aldehyde group deactivates the naphthalene ring towards electrophilic aromatic substitution reactions, making them less facile compared to naphthalene itself.* **Nucleophilic Addition:** The carbonyl group of the aldehyde is susceptible to nucleophilic addition reactions. This reactivity is exploited in the synthesis of various derivatives, including Schiff bases, hydrazones, and semicarbazones. [, , , , ]A: Schiff bases are a class of organic compounds containing an azomethine or imine group (R1R2C=NR3, where R3 ≠ H). This compound readily reacts with primary amines under appropriate conditions to form Schiff bases via a condensation reaction, with water as a byproduct. [, , , , , , , ]
ANone: Substituents on the naphthalene ring can significantly alter the properties of this compound derivatives:
* **Electronic Effects:** Electron-donating groups (e.g., methoxy, hydroxy) increase the electron density of the naphthalene ring, while electron-withdrawing groups (e.g., nitro, halogens) decrease it. These electronic effects influence the reactivity of the aldehyde group and other positions on the ring. [, , ]* **Steric Effects:** Bulky substituents can hinder the approach of reactants, influencing reaction rates and selectivity. []* **Conformation:** Substituents can influence the conformational preference of the aldehyde group relative to the naphthalene ring, impacting reactivity and spectroscopic properties. []A: The "leaning effect," a characteristic of 1,8-disubstituted naphthalenes, is observed in the crystal structures of some this compound derivatives. This effect refers to the non-planarity of the substituents with respect to the naphthalene ring, attributed to nucleophile-electrophile interactions between the substituents. The degree of leaning depends on the steric and electronic properties of the substituents and can influence the reactivity and spectroscopic properties of the molecule. []
ANone: this compound serves as a valuable starting material for synthesizing various heterocyclic compounds, particularly through its carbonyl group's reactivity:
* **2-Pyrazolines:** this compound can be converted to chalcones via aldol condensation with acetophenone derivatives. Subsequent reaction of these chalcones with hydrazine derivatives yields 2-pyrazoline derivatives. []* **Benzocoumarins:** this compound reacts with diethyl malonate in the presence of a base catalyst like piperidine, yielding ethyl benzocoumarin-3-carboxylate via a condensation and cyclization reaction. []* **Fluorescent Sensors:** The fluorescence properties of certain this compound derivatives, especially those exhibiting excited-state intramolecular proton transfer (ESIPT), make them attractive candidates for developing fluorescent sensors for various analytes, including metal ions and anions. [, , , ]* **Nonlinear Optical (NLO) Materials:** Computational studies on this compound derivatives have suggested their potential as NLO materials due to their calculated nonlinear optical properties. []ANone: Computational chemistry and modeling techniques have proven valuable in studying various aspects of this compound and its derivatives:
* **Conformational Analysis:** Molecular orbital calculations have been employed to determine the conformational preferences of this compound and its derivatives. []* **Excited-State Intramolecular Proton Transfer (ESIPT):** Ab initio time-dependent density functional theory (TDDFT) calculations have been utilized to investigate the mechanism of ESIPT fluorescence in solvated this compound derivatives. []* **Nonlinear Optical Properties:** Computational studies have predicted the NLO properties of certain this compound derivatives, suggesting their potential as NLO materials. []Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-Amino-4-(4-methylphenyl)-1,3-thiazol-3-ium-5-yl]acetate](/img/structure/B7760775.png)




![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B7760810.png)
![2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B7760814.png)
![3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B7760820.png)
